molecular formula C18H16N2O2S B6361284 Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate CAS No. 1858250-16-4

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate

Cat. No.: B6361284
CAS No.: 1858250-16-4
M. Wt: 324.4 g/mol
InChI Key: OYIAHZHLMMIXJX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-2-pyridinecarboxaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: Similar structure but lacks the phenyl group.

    2-(4-Phenyl-2-pyridyl)thiazole-5-carboxylic acid: Similar core structure but different functional groups.

Uniqueness

Ethyl 4-methyl-2-(4-phenyl-2-pyridyl)thiazole-5-carboxylate is unique due to the presence of both the phenyl and pyridine rings, which can confer specific electronic and steric properties. These features can enhance its binding affinity to biological targets and its reactivity in chemical synthesis .

Properties

IUPAC Name

ethyl 4-methyl-2-(4-phenylpyridin-2-yl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-3-22-18(21)16-12(2)20-17(23-16)15-11-14(9-10-19-15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIAHZHLMMIXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=NC=CC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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